Dimethocaine hydrochloride is a synthetic compound with pharmacological properties that have been studied in various contexts. It is structurally related to cocaine and has been found to exhibit both stimulant and anxiogenic effects in animal models. The compound has been the subject of research due to its potential applications in medicine and its implications for understanding the mechanisms of drug action.
In pharmacology, dimethocaine has been investigated for its ganglionic blocking activity. A related compound, chlorisondamine dimethochloride, was found to be a potent and long-lasting ganglionic blocking agent, with a blocking potency about twice that of pentapyrrolidinium and hexamethonium. Its duration of action also exceeded that of hexamethonium several times, affecting both sympathetic and parasympathetic ganglia14. Although chlorisondamine dimethochloride is not dimethocaine itself, the study of related compounds helps in understanding the potential applications of dimethocaine in blocking ganglionic transmission, which could be relevant in conditions where such an effect is desired.
Dimethocaine has been used in behavioral studies to understand the effects of stimulant drugs on animals. The reinforcing and anxiogenic actions observed in mice models suggest that dimethocaine could serve as a useful tool in studying addiction and anxiety-related behaviors. The comparison with cocaine also provides insights into the role of dopaminergic systems in these behaviors23.
While the therapeutic applications of dimethocaine have not been extensively explored, its pharmacological profile suggests potential uses as a local anesthetic and in the treatment of conditions where ganglionic blockade may be beneficial. However, the similarity of its effects to those of cocaine indicates a need for caution due to the risk of abuse and addiction23.
Dimethocaine is synthesized from precursor compounds and is not found naturally. It belongs to the class of compounds known as esters of benzoic acid and has been categorized under synthetic cocaine derivatives by organizations such as the European Monitoring Centre for Drugs and Drug Addiction. Its molecular formula is with a molecular weight of approximately 314.85 g/mol .
The synthesis of dimethocaine typically involves several steps that transform precursor chemicals into the final product. While specific detailed protocols for dimethocaine synthesis are less commonly documented compared to other local anesthetics, general methods involve:
The synthesis parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity, though specific conditions for dimethocaine are not extensively documented in available literature .
Dimethocaine's molecular structure features a 4-aminobenzoic acid ester backbone, which contributes to its pharmacological activity. The compound is achiral, meaning it does not exhibit optical activity due to the absence of stereocenters. Key structural characteristics include:
The structural formula can be represented in SMILES notation as Cl.CCN(CC)CC(C)(C)COC(=O)C1=CC=C(N)C=C1
, indicating the presence of chlorine and a complex aromatic system that plays a role in its biological activity .
Dimethocaine undergoes various chemical reactions typical of local anesthetics:
These reactions are crucial for understanding both the pharmacokinetics and potential toxicology associated with dimethocaine.
Dimethocaine exerts its effects primarily through inhibition of dopamine transporters in the central nervous system. This mechanism leads to increased levels of dopamine in synaptic clefts, contributing to its stimulant effects similar to those observed with cocaine:
Dimethocaine hydrochloride exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications as well as its handling in research contexts.
Dimethocaine has several applications across different fields:
Despite its potential applications, caution is advised due to its psychoactive properties and associated risks for abuse.
Dimethocaine was first synthesized in 1930 by pharmaceutical researchers at Hoffmann-La Roche. This development occurred against a backdrop of increasing regulatory pressure on cocaine following the 1914 Harrison Narcotics Tax Act in the United States, which imposed strict controls on coca-derived products. The medical community actively sought synthetic alternatives that could deliver comparable local anesthetic effects without cocaine's significant abuse liability and regulatory complications [2] [7].
The discovery aligned with contemporaneous efforts to develop ester-based anesthetics, building upon Alfred Einhorn's foundational work with procaine (1904). Researchers explored modifications to the cocaine molecule's tropane core, leading to simpler aminobenzoate esters. Dimethocaine specifically featured a neopentyl core (2,2-dimethylpropyl) linked to diethylamino and aminobenzoate moieties – a structural simplification intended to reduce central nervous system penetration while maintaining local anesthetic efficacy. It was commercially introduced under the brand name Larocaine [2] [5].
Table 1: Historical Milestones of Dimethocaine Hydrochloride
Year | Event | Significance |
---|---|---|
1930 | Synthesis by Hoffmann-La Roche | First development of dimethocaine as a cocaine alternative |
1930s | Clinical adoption as "Larocaine" | Use in dentistry, ophthalmology, and otolaryngology |
1940s | Market withdrawal | Removal from medical use due to recognized abuse potential |
2010s | Re-emergence as NPS | Distribution as a "legal high" or "research chemical" |
Systematic IUPAC Name:(3-Diethylamino-2,2-dimethylpropyl) 4-aminobenzoate hydrochloride
Alternative Designations:
Structurally, dimethocaine hydrochloride belongs to the para-aminobenzoic acid (PABA) ester family of local anesthetics, sharing critical pharmacophoric features with procaine and tetracaine. Its molecule comprises three key regions:
Table 2: Key Chemical Identifiers of Dimethocaine Hydrochloride
Identifier Type | Value |
---|---|
CAS Number (HCl) | 553-63-9 |
PubChem CID | 120286 |
Molecular Formula | C₁₆H₂₇ClN₂O₂ |
Molar Mass | 314.85 g/mol |
IUPAC Name | (3-Diethylamino-2,2-dimethylpropyl) 4-aminobenzoate hydrochloride |
SMILES | CCN(CC)CC(C)(C)COC(=O)C1=CC=C(N)C=C1.Cl |
InChI Key | WWTWKTDXBNHESE-UHFFFAOYSA-N |
Dimethocaine hydrochloride gained initial acceptance as a topical anesthetic during the 1930s, finding applications across several medical specialties:
Its mechanism of action involved reversible blockade of voltage-gated sodium channels in neuronal membranes, inhibiting action potential propagation and thereby producing localized loss of sensation. Research later revealed an additional pharmacodynamic property: dimethocaine inhibited the dopamine transporter (DAT). In vitro studies demonstrated nearly complete inhibition of dopamine uptake (IC₅₀ = 1.2 μM) – a potency slightly lower than cocaine (IC₅₀ = 0.7 μM) but significantly greater than procaine. This DAT blockade elevated synaptic dopamine concentrations, particularly in the nucleus accumbens, activating brain reward pathways [1] [2].
The compound's decline began in the 1940s as clinical experience revealed two critical issues:
These factors prompted its removal from major medical markets by the mid-20th century, relegating dimethocaine primarily to forensic and research contexts until its re-emergence as a new psychoactive substance (NPS) in the 21st century [1] [2].
Table 3: Comparative Pharmacodynamics of Local Anesthetics on Dopamine Transporter
Compound | DAT Inhibition IC₅₀ (μM) | Relative Potency |
---|---|---|
Cocaine | 0.7 | 1.0 (Reference) |
Dimethocaine | 1.2 | ~0.58 |
Tetracaine | >10 | <0.07 |
Procaine | >30 | <0.02 |
Lidocaine | >100 | <0.01 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: